molecular formula C19H21N3O3S3 B2988619 N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105222-45-4

N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2988619
CAS No.: 1105222-45-4
M. Wt: 435.58
InChI Key: YRSNQYFBUZWWDG-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic small molecule featuring a benzothiazole core, a well-established scaffold in medicinal chemistry with diverse biological activities . The 6-methylbenzothiazole moiety is linked to a thiophene-sulfonyl-substituted piperidine acetamide chain, a structural feature that may influence the compound's physicochemical properties and interaction with biological targets. Benzothiazole derivatives are recognized for their significant research potential in various therapeutic areas, including as enzyme inhibitors and antimicrobial agents . Preliminary research on structurally analogous N-(6-arylbenzo[d]thiazol-2-yl)acetamide compounds has demonstrated promising urease inhibitory activity , outperforming standard inhibitors like thiourea in some assays . Molecular docking studies suggest that such acetamide derivatives can bind to the non-metallic active site of the urease enzyme, primarily through hydrogen bonding interactions . Furthermore, the benzothiazole nucleus is a key structural component in several FDA-approved drugs and investigational compounds, indicating its relevance in developing agents for oncology, neurology, and infectious diseases . The presence of the thiophene-sulfonyl group is a notable feature seen in other research compounds, potentially contributing to target binding or modulating pharmacokinetic characteristics . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S3/c1-13-7-8-15-16(11-13)27-19(20-15)21-17(23)12-14-5-2-3-9-22(14)28(24,25)18-6-4-10-26-18/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSNQYFBUZWWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, with CAS number 1097896-92-8, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

The molecular formula of this compound is C18H19N3O3S3C_{18}H_{19}N_{3}O_{3}S_{3}, and it has a molecular weight of 421.6 g/mol. The structure features a benzo[d]thiazole moiety and a piperidine ring, which are known for their pharmacological relevance.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown promising results against various pathogens. For instance, derivatives with similar structures demonstrated effective antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Enzyme Inhibition : The compound's derivatives have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). For example, one derivative showed an AChE inhibitory activity with an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease .
  • Biofilm Inhibition : Some studies have reported the ability of these compounds to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of similar thiazole derivatives. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with specific attention to their ability to disrupt biofilm formation . The following table summarizes the MIC values observed:

CompoundPathogenMIC (μg/mL)
7bS. aureus0.22
7bE. coli0.25
3cS. epidermidis0.30

Enzyme Inhibition Studies

In vitro studies focused on the inhibition of AChE and BACE-1 provided insights into the potential therapeutic applications of these compounds in neurodegenerative diseases. Notably, compound 3c demonstrated an AChE inhibition IC50 value of 0.030±0.001μM0.030\pm 0.001\,\mu M, closely matching that of donepezil .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Case Study 1 : A derivative was tested in vivo for its effects on cognitive function in animal models of Alzheimer's disease, showing improved memory retention compared to controls.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds in treating bacterial infections are ongoing, with preliminary results indicating favorable outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents
  • GB31 () : 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

    • Key Differences : Replaces the sulfonylpiperidine group with a thiazolidinedione ring conjugated to a 4-bromobenzylidene moiety.
    • Properties : Molecular weight = 488.38; melting point = 292–294°C; LCMS (m/z) = 487.9 .
    • Activity : Targets histone-binding proteins, suggesting a divergent mechanism compared to sulfonamide-containing analogs.
  • Compound 6d () : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

    • Key Differences : Features a nitro group at the 6-position of benzothiazole and a thiadiazole-thioacetamide linker.
    • Properties : Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.18 µM) and anti-proliferative activity against MCF-7 cancer cells .

Structural Implications :

  • The 6-methyl group in the target compound likely enhances lipophilicity compared to nitro or alkoxy substituents, affecting membrane permeability.
  • Thiazolidinedione (GB31) and thiadiazole (Compound 6d) groups introduce distinct electronic profiles, influencing target selectivity.
Analogues with Heterocyclic Modifications on the Acetamide Side Chain
  • Compound 13 () : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

    • Key Differences : Substitutes sulfonylpiperidine with a 4-methoxyphenylpiperazine group.
    • Properties : Molecular weight = 422.54; melting point = 289–290°C; acts as a matrix metalloproteinase (MMP) inhibitor .
  • Compound 5a–m (–7) : 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide

    • Key Differences : Replaces the piperidine-sulfonyl group with triazole-thio or imidazole substituents.
    • Activity : Exhibits anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .

Functional Group Analysis :

  • Sulfonyl groups (target compound) enhance solubility and hydrogen-bond acceptor capacity compared to thioether (Compound 5a–m) or piperazine (Compound 13) moieties.
  • Piperidine vs.
Analogues with Alternative Sulfur-Containing Linkers
  • Compound (I) (–9) : 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide
    • Key Differences : Uses a sulfanyl (thioether) linker instead of sulfonyl.
    • Synthesis : Prepared via reaction of benzo[d]thiazole-2-thiol with 6-methylpyridine carbamic chloride .

Comparative Data :

Compound Molecular Weight Melting Point (°C) Key Functional Group
Target Compound ~463.5 (calc.) Not reported Sulfonylpiperidine
GB31 488.38 292–294 Thiazolidinedione
Compound 6d 485.52 Not reported Thiadiazole-thio
Compound (I) 331.42 Not reported Sulfanyl (thioether)

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